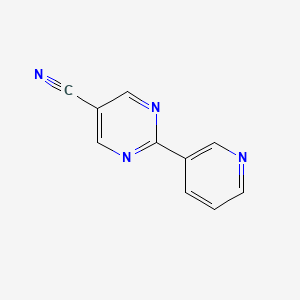

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

Description

Contextual Significance of Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine and pyrimidine derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. nih.govrsc.org Their prevalence in nature, including in nucleic acids (cytosine, thymine, and uracil (B121893) are pyrimidine derivatives), underscores their biological importance. researchgate.netontosight.ai

The pyridine ring, a six-membered heterocycle with one nitrogen atom, and the pyrimidine ring, with two nitrogen atoms at positions 1 and 3, are integral components of numerous approved drugs. researchgate.netnih.gov These scaffolds are often favored in drug design due to their ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. The nitrogen atoms in these rings can act as hydrogen bond acceptors and can be protonated, influencing the compound's solubility and pharmacokinetic properties. nih.govresearchgate.net

In medicinal chemistry, these scaffolds are present in a wide array of therapeutic agents, demonstrating their versatility. They are found in drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgrsc.org The structural rigidity and planarity of these aromatic systems provide a robust framework for the attachment of various functional groups, allowing for the fine-tuning of their biological activity.

Overview of the Research Landscape for 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile and Related Architectures

The combination of pyridine and pyrimidine rings into a single molecular architecture, as seen in this compound, represents a promising strategy in drug discovery. Research into such hybrid molecules is an active area of investigation. For instance, derivatives of 2-(pyridin-3-yl)-pyrimidine have been explored as potent inhibitors of the RET (Rearranged during Transfection) kinase, a target in certain types of cancer.

The pyrimidine-5-carbonitrile moiety itself is a significant pharmacophore. Numerous studies have highlighted the diverse biological activities of pyrimidine-5-carbonitrile derivatives, including their potential as anticancer agents through various mechanisms such as the inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). nih.govrsc.org The nitrile group is a versatile functional group that can participate in hydrogen bonding and can be a key component of a molecule's binding to a biological target.

While direct and extensive research on this compound is not widely published in academic literature, the existing research on its constituent parts and structurally similar molecules provides a strong rationale for its investigation. A structurally related compound, 4-chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, has been noted for its potential in pharmaceutical research, further highlighting the interest in this class of molecules. rsc.org

Elucidating the Current State of Knowledge and Identifying Key Research Gaps for the Compound

The current state of knowledge regarding this compound is largely inferential, based on the well-documented significance of its pyridine and pyrimidine-5-carbonitrile components. The synthesis of various pyrimidine-5-carbonitrile derivatives is well-established, often through multicomponent reactions. researchgate.net

The primary research gap is the lack of dedicated studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound. While the broader classes of pyridine-pyrimidine hybrids and pyrimidine-5-carbonitriles are being explored, this particular molecule remains underinvestigated in publicly available scientific literature. This presents a clear opportunity for novel research to fill this void.

Research Objectives and Scope of Academic Investigation

Based on the established biological activities of related compounds, future academic investigation into this compound would likely encompass the following objectives:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluation of the compound's biological activity across a range of assays. Given the anticancer and anti-inflammatory properties of similar molecules, initial screening would likely focus on these areas. rsc.orgrsc.org Specific targets could include various kinases, given that 2-(pyridin-3-yl)-pyrimidine derivatives have shown promise as RET inhibitors.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound to understand how structural modifications impact its biological activity. This could involve altering substituents on either the pyridine or pyrimidine rings.

Computational Modeling: Utilization of molecular docking and other computational tools to predict the binding mode of the compound with potential biological targets and to guide the design of more potent derivatives.

The scope of such an investigation would be to systematically explore the chemical and biological properties of this specific molecule, with the ultimate goal of determining its potential as a lead compound for drug discovery.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUQDTPKOZAXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857303 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101688-01-1 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile and Its Chemical Derivatives

Strategic Approaches to Constructing the Pyridine-Pyrimidine Carbonitrile Core

The construction of the 2-(pyridin-3-yl)pyrimidine-5-carbonitrile framework relies on several key synthetic strategies that efficiently assemble the bicyclic system. These methods range from convergent one-pot reactions to stepwise cyclizations, each offering distinct advantages in terms of efficiency, diversity, and scalability.

Multicomponent Reaction (MCR) Strategies for Pyrimidine-5-carbonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net For the synthesis of the pyrimidine-5-carbonitrile core, a common MCR approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an amidine source. researchgate.netresearchgate.net

To generate the specific this compound structure, 3-pyridinecarboxaldehyde (B140518) would serve as the aldehyde component. This is reacted with a nitrile-containing active methylene compound, typically malononitrile, and an amidine such as guanidine (B92328) or urea/thiourea. The reaction is often catalyzed by a base or acid. For instance, magnesium oxide (MgO) has been shown to be an effective heterogeneous base catalyst for the three-component reaction of aldehydes, malononitrile, and amidine systems to yield 4-amino-pyrimidine-5-carbonitrile derivatives. tandfonline.com This method is valued for its operational simplicity, high atom economy, and the ability to generate structurally diverse libraries by varying the initial components. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde (e.g., 3-pyridinecarboxaldehyde) | Malononitrile | Thiourea/Urea | Base (e.g., MgO, NaOAc), Reflux | 4-Aryl-6-amino-2-thioxo/oxo-1,2,dihydropyrimidine-5-carbonitrile | researchgate.nettandfonline.com |

| Aromatic Aldehyde | Malononitrile | Benzamidine HCl | Magnetic nano Fe3O4, Solvent-free | 2-Phenyl-4-aryl-6-aminopyrimidine-5-carbonitrile |

Cyclocondensation and Annulation Pathways Involving Nitrile Functionality

Cyclocondensation and annulation reactions provide a more controlled, stepwise approach to the pyrimidine-5-carbonitrile core. These methods typically involve the reaction of two bifunctional components that cyclize to form the desired heterocyclic ring. A prevalent strategy for synthesizing 2-substituted pyrimidines involves the condensation of an amidine with a three-carbon β-dicarbonyl equivalent.

For the synthesis of this compound, 3-amidinopyridine (or its salt) is a key starting material. This is reacted with a suitable three-carbon synthon bearing the required cyano group. Examples of such synthons include 2-(ethoxymethylene)malononitrile or 2-formyl-3-alkoxyacrylonitriles. The reaction proceeds through an initial nucleophilic attack of the amidine onto the electrophilic carbon of the three-carbon component, followed by an intramolecular cyclization and subsequent elimination of a small molecule (like water or ethanol) to yield the aromatic pyrimidine (B1678525) ring. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves reacting amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which highlights a similar cyclocondensation principle. organic-chemistry.org

| Amidine Source | Three-Carbon Synthon | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amidinium salts | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Moderate to excellent yields | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| N-Vinyl/N-Aryl Amides | Nitriles | Tf2O, 2-chloropyridine | Substituted Pyrimidines | nih.gov |

Nucleophilic Substitution Reactions for Diverse Derivatization

Once the core pyrimidine ring is formed, nucleophilic aromatic substitution (SNA_r_) is a powerful tool for introducing chemical diversity. The pyrimidine ring is electron-deficient, which facilitates the displacement of leaving groups at the C2, C4, and C6 positions by nucleophiles. youtube.com In many synthetic routes for pyrimidine-5-carbonitrile derivatives, a leaving group such as a chlorine atom or a methylthio group is first installed on the pyrimidine ring.

For example, a 2-methylthio or 2-chloro-pyrimidine-5-carbonitrile derivative can serve as a versatile intermediate. researchgate.netnih.gov This intermediate can then be reacted with a wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols, to generate a library of analogs. This strategy is extensively used in medicinal chemistry for structure-activity relationship (SAR) studies. Research has shown that highly functionalized pyrimidine-5-carbonitriles with sulfanyl (B85325) groups at the 2, 4, and 6 positions can undergo selective substitution, allowing for controlled derivatization. researchgate.net The reactivity of different positions can be tuned, enabling the sequential introduction of various functional groups.

Optimization of Reaction Conditions and Exploration of Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the reduction of waste, energy consumption, and the use of hazardous materials. The synthesis of this compound and its derivatives has benefited from this "green chemistry" approach.

Optimization of reaction conditions often involves moving away from traditional organic solvents towards more environmentally benign alternatives like water or ethanol, or employing solvent-free reaction conditions. nih.gov Microwave-assisted synthesis has also been adopted to dramatically reduce reaction times and improve yields. mdpi.com

A key area of development is the use of reusable heterogeneous catalysts. For instance, high-surface-area magnesium oxide (MgO) has been used as an inexpensive and effective base catalyst for three-component pyrimidine synthesis. tandfonline.com Another innovative approach involves the use of catalysts derived from biowaste, such as bone char modified with sulfonic acid, which acts as a recyclable and eco-friendly solid acid biocatalyst for producing pyrimidine-5-carbonitrile derivatives under solvent-free conditions. These methods not only reduce environmental impact but also simplify product purification.

Development of Novel Synthetic Routes and Catalyst Systems

The quest for more efficient and versatile synthetic methods has led to the development of novel catalysts and reaction pathways for pyrimidine synthesis. Transition-metal catalysis has been particularly impactful, enabling reactions that are not feasible with traditional methods.

Iridium- and ruthenium-based pincer complexes have been developed for the multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govacs.orgbohrium.com These reactions proceed through an "acceptorless dehydrogenative coupling" pathway, where alcohols are oxidized in situ to the corresponding carbonyl compounds, which then participate in the condensation reaction. This method is highly sustainable as it uses readily available alcohols and liberates only hydrogen and water as byproducts. nih.govorganic-chemistry.org Copper-catalyzed one-pot three-component reactions of amidines with both primary and secondary alcohols have also been developed, offering high atom efficiency and good functional group tolerance. rsc.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| PN5P-Ir-pincer complexes | Multicomponent synthesis from amidines and alcohols | High regioselectivity, uses sustainable alcohol feedstocks, liberates H2 and H2O | nih.govacs.org |

| Copper (I) salts | Three-component synthesis from amidines and alcohols | High atom efficiency, operational simplicity, good functional group tolerance | rsc.org |

| Iodine (I2) | Three-component synthesis of related heterocycles | Metal-free, mild conditions, useful for C-H functionalization | rsc.org |

| Bone char-nPrN-SO3H | Three-component synthesis from aldehydes, malononitrile, and urea/thiourea | Biowaste-derived, reusable, solvent-free conditions, excellent yields |

Directed Derivatization Strategies for Targeted Structural Modification and Analog Library Generation

The this compound scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Directed derivatization strategies are employed to modify this core structure to optimize its interaction with a specific biological target, thereby enhancing potency and selectivity.

This process begins with the core scaffold, which is then elaborated using synthetic methods like the nucleophilic substitution reactions described previously (Section 2.1.3). For example, in the development of RET (Rearranged during Transfection) kinase inhibitors, the 2-(pyridin-3-yl)pyrimidine (B13475178) core is a key element. google.com Different substituents are introduced, often at the C4 and C6 positions of the pyrimidine ring, to probe the binding pocket of the enzyme. These substituents are chosen to form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with amino acid residues in the kinase active site. nih.govgoogle.com

This strategy has been successfully applied to develop inhibitors for other important cancer targets, including PI3K/mTOR, EGFR (Epidermal Growth Factor Receptor), and COX-2. nih.govrsc.orggsconlinepress.com By systematically synthesizing and testing a library of analogs with varied substituents, chemists can build a detailed structure-activity relationship (SAR) map. This map guides the rational design of next-generation compounds with improved pharmacological profiles. The generation of these analog libraries is crucial for discovering potent and selective drug candidates for a wide range of diseases. gsconlinepress.com

Detailed Structural Characterization and Conformational Analysis of 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile

High-Resolution X-ray Crystallography and Solid-State Structural Elucidation.

No publicly available X-ray crystallography data for 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile could be located. Such a study would be essential to definitively determine its solid-state structure.

Molecular Geometry, Bond Parameters, and Aromaticity Analysis.

Specific bond lengths, bond angles, and a quantitative analysis of the aromaticity for the pyridine (B92270) and pyrimidine (B1678525) rings of this compound are not documented.

Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs.

A description of the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing of this compound cannot be provided without experimental crystal structure data.

Dihedral Angles and Conformational Preferences in the Crystalline State.

The torsion angles between the pyridinyl and pyrimidine rings, which define the compound's conformation in the solid state, remain undetermined.

Solution-Phase Conformational Studies using Advanced Spectroscopic Techniques.

There is no specific information from advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, that would elucidate the conformational dynamics of this compound in solution.

Advanced Spectroscopic Probes for Electronic Structure Elucidation Beyond Basic Identification.

Detailed studies using techniques like UV-Vis or fluorescence spectroscopy, combined with theoretical calculations (e.g., Density Functional Theory - DFT), which could provide insights into the electronic transitions and frontier molecular orbitals of this compound, have not been published. While DFT studies have been conducted on other pyrimidine derivatives to understand their electronic properties, these are not specific to the requested compound. samipubco.comnih.govresearchgate.net

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) calculations, often employing basis sets like B3LYP/6-311G**, are instrumental in elucidating the electronic landscape of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile. These calculations reveal the distribution of electrons across the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) and pyrimidine (B1678525) rings. The LUMO is likely concentrated around the electron-withdrawing nitrile group and the pyrimidine ring. wuxibiology.com The precise energy values and distribution depend on the specific computational method and level of theory used. nih.govacs.org Analysis of the Mulliken charge distribution would further pinpoint the partial positive and negative charges on each atom, highlighting the polar nature of the molecule and potential sites for electrostatic interactions.

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data is illustrative, based on typical values for similar heterocyclic compounds, as specific experimental data for this compound is not publicly available.

| Parameter | Illustrative Value | Significance |

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. wuxibiology.com |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Electrostatic Potential Surfaces and Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these regions are expected around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the nitrogen of the nitrile group. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are sites for potential nucleophilic attack. Positive regions are typically found around hydrogen atoms attached to the aromatic rings.

Green/Yellow Regions: Represent neutral or near-neutral potential.

The MEP surface for this compound would clearly delineate the electron-rich nitrogen centers as primary sites for interacting with hydrogen bond donors in a biological receptor, while the aromatic ring protons would represent areas of positive potential. nih.gov This information is critical for understanding non-covalent interactions in molecular docking.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

Starting with a docked pose of the ligand in a protein's active site, an MD simulation calculates the atomic movements by integrating Newton's laws of motion. This allows researchers to:

Assess Conformational Stability: Determine if the initial binding pose is stable or if the ligand adopts different conformations within the binding pocket.

Analyze Ligand-Receptor Interactions: Track the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period (typically nanoseconds). rsc.org

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity of the ligand to its target, providing a more rigorous assessment than docking scores alone. mdpi.com

For this compound, MD simulations could reveal how the rotational freedom between the pyridine and pyrimidine rings influences its ability to adapt to the shape of a receptor's active site, confirming the stability of predicted binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities.

For the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with various substituents on the pyridine or pyrimidine rings. nih.govresearchgate.net After measuring their biological activity (e.g., IC50 against a specific kinase), a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov

A successful QSAR model can:

Predict the activity of new, unsynthesized compounds.

Provide insights into which structural features are crucial for activity. For instance, a model might reveal that electron-donating groups on the pyridine ring enhance activity, while bulky substituents are detrimental.

Guide the rational design of more potent and selective derivatives, optimizing the lead compound and saving significant synthetic effort. nih.gov

Molecular Docking and Binding Energy Calculations with Biological Targets for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein receptor. nih.gov This method is crucial for hypothesis-driven drug design. The pyrimidine scaffold is a common feature in many kinase inhibitors, and patents suggest that 2-(pyridin-3-yl)-pyrimidine derivatives can act as inhibitors of kinases like RET (Rearranged during Transfection). google.com

The docking process involves:

Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the ligand structure.

Search Algorithm: Placing the ligand in the active site of the protein and exploring various binding poses and conformations.

Scoring Function: Evaluating each pose and assigning a score, which estimates the binding affinity. Lower binding energy values typically indicate a more favorable interaction. acs.org

Docking this compound into a kinase active site, such as that of RET, would likely show key hydrogen bond interactions between the nitrogen atoms of the pyridine/pyrimidine rings and backbone residues in the hinge region of the kinase, a common binding motif for this class of inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is for illustrative purposes only and does not represent experimentally verified data.

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Hydrogen Bond Interactions | Pyrimidine N1 with Alanine (backbone NH) | Anchors the ligand in the hinge region. |

| Pyridine N with Serine (side chain OH) | Provides additional binding specificity. | |

| Hydrophobic Interactions | Pyridine ring with Leucine, Valine | Stabilizes the ligand in the hydrophobic pocket. |

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

The this compound structure can serve as a valuable starting point for discovering novel bioactive compounds through in silico screening and design.

Scaffold Hopping: This technique involves searching for new molecular cores (scaffolds) that can mimic the key interactions of the original ligand but possess a different chemical structure. mdpi.com This is useful for identifying compounds with novel intellectual property or improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening: Large chemical libraries (containing millions of compounds) can be computationally screened to identify molecules that are predicted to bind to a specific target. nih.gov Using the this compound scaffold as a query, similarity-based virtual screening can identify commercially available or readily synthesizable analogs with a high probability of sharing the same biological activity. nih.gov Structure-based virtual screening would involve docking entire libraries into the target's active site to find new hits.

These computational strategies accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test, ultimately making the design of new therapeutic agents based on the this compound scaffold more efficient and targeted.

Photophysical Properties and Optoelectronic Applications of 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is dictated by the electronic transitions within its π-conjugated system. The structure contains multiple chromophores, including the pyridine (B92270) and pyrimidine (B1678525) rings and the nitrile group, which collectively influence its absorption profile. The absorption bands observed in the UV-visible region for such aromatic heterocyclic compounds are primarily the result of two types of electronic transitions: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. Given the extended conjugation across the pyridinyl and pyrimidine rings, strong absorption in the UV region is expected. For comparison, studies on other furo[2,3-b]pyridine derivatives show characteristic absorption bands attributed to π → π* and n → π* transitions within the 250 to 390 nm range researchgate.net. Pyrimidine-derived α-amino acids with electron-donating substituents also exhibit red-shifted absorption bands due to their charge-transfer character acs.org.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms of the pyridine and pyrimidine rings, to a π* antibonding orbital. These transitions are generally lower in energy and have weaker absorption intensities compared to π → π* transitions. The presence of nitrogen heteroatoms in this compound makes n → π* transitions possible, likely appearing as lower-intensity shoulders or bands at longer wavelengths in the UV spectrum. The ability of the nitrogen atoms to be protonated can also significantly alter the absorption spectra, a property that has been observed in related pyrimidine and pyridine compounds nih.govnih.gov.

Fluorescence and Phosphorescence Emission Spectroscopy

Upon absorption of photons, excited molecules like this compound can relax to the ground state by emitting light, a process known as luminescence, which includes fluorescence and phosphorescence. Fluorescence is the emission from the decay of a singlet excited state to the ground state, a spin-allowed process that is typically rapid. Phosphorescence arises from the decay of a triplet excited state, which is spin-forbidden and occurs on a much longer timescale.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for determining a molecule's suitability for applications like OLEDs and fluorescent probes.

Table 1: Photophysical Data for Structurally Related Pyridinyl and Pyrimidine-Carbonitrile Compounds

| Compound Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Solvent |

| CF₃-Substituted Pyridines/Pyrimidines nih.gov | - | 406 - 481 | up to 0.33 | - | MeCN |

| 4-(Aryl)-Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles nih.gov | 345 - 399 | 495 - 530 | up to 0.075 | 1.59 - 8.78 | THF |

| Pyridine-Carbonitrile TADF Emitters rsc.org | - | ~494 | ~0.97 | 2.4 µs (delayed) | Film |

| Carbazol-Pyridine-Carbonitrile TADF Emitter acs.org | 368 | 468 | 0.41 | - | Toluene |

Solvatochromism is the phenomenon where a substance's color, and more specifically its absorption or emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, which is common in donor-acceptor or "push-pull" systems.

The this compound structure, which links a pyridine moiety to an electron-withdrawing pyrimidine-carbonitrile unit, is expected to exhibit intramolecular charge-transfer (ICT) characteristics upon excitation. This ICT process would lead to a more polar excited state, which is stabilized to a greater extent by polar solvents. Consequently, a positive solvatochromism, where the emission peak shifts to longer wavelengths (a red-shift) with increasing solvent polarity, is anticipated.

This behavior is well-documented in similar structures. Fluorescent pyrimidine analogs containing a fused biphenyl unit are reported to be "push-pull" fluorophores that exhibit highly solvatochromic emissions originating from twisted intramolecular charge-transfer (TICT) states nih.govuzh.chacs.org. Similarly, some pyrimidine-based boron complexes show positive solvatochromism in their fluorescence spectra epa.gov. In a unique case, protonation of ferrocenylethenyl-pyrimidines was shown to reverse the solvatochromic effect from positive to inverted rsc.org. The sensitivity of such molecules to their environment makes them excellent candidates for use as fluorescent probes to report on local polarity nih.gov.

Theoretical Studies on Excited State Dynamics, Intermolecular Energy Transfer, and Fluorescence Mechanisms

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for gaining a deeper understanding of the photophysical processes in complex molecules. These methods allow for the calculation of ground and excited state geometries, electronic energy levels, and transition energies, which can be correlated with experimental absorption and emission spectra.

For a molecule like this compound, theoretical studies can elucidate the nature of the excited states (e.g., ICT character), predict emission energies, and map out the potential energy surfaces to understand the pathways for radiative (fluorescence) and non-radiative decay. For example, computational studies on related pyridyl pyridinium (B92312) systems have been used to rationalize their spectroscopic properties and understand how the interaction between subunits affects excited state dynamics unibo.it.

Furthermore, these calculations can identify key decay mechanisms that may quench fluorescence, such as conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative relaxation to the ground state nih.gov. Simulations of excited-state dynamics can track these deactivation pathways in real-time nih.gov. Theoretical calculations have also been crucial in confirming the ICT mechanism responsible for solvatochromism in protonated pyrimidines rsc.org and in designing TADF emitters by ensuring a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is critical for their function rsc.org.

Potential Applications in Organic Electronics, Sensors, and Fluorescent Probes

The unique photophysical properties of pyridinyl-pyrimidine derivatives make them highly promising for a range of advanced applications.

Organic Electronics: The strong electron-accepting nature of the pyrimidine-carbonitrile core, combined with tunable donor moieties like pyridine, makes these compounds excellent candidates for emitters in Organic Light-Emitting Diodes (OLEDs). Specifically, the pyridine-carbonitrile acceptor has been successfully used in developing highly efficient TADF emitters, which can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100% researchgate.netrsc.orgresearchgate.net. A novel carbazole-pyridine-carbonitrile derivative, for instance, was demonstrated as an excellent blue TADF emitter for high-efficiency OLEDs acs.org.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of donor-acceptor molecules to their local environment makes them ideal for use as sensors and probes. The potential solvatochromism of this compound suggests it could be used to probe solvent polarity nih.gov. Pyridine- and pyrimidine-based fluorophores have been developed as optical sensors for detecting fuel adulteration mdpi.com, for bioimaging of lipid droplets nih.gov, and for the selective detection of bacteria rsc.org and pyrimidine nucleotides semanticscholar.org. The nitrogen atoms in the heterocyclic rings also offer sites for binding with metal ions, enabling their use in chemosensors nih.gov.

Mechanistic Biological Investigations of 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile Derivatives Pre Clinical and Non Human Focus

Molecular Target Identification and Validation

Derivatives of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile have been extensively studied as inhibitors of various enzymes, particularly those implicated in cancer and inflammation.

Kinase Inhibition:

A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cellular processes.

VEGFR-2 Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Several compounds exhibited potent inhibitory activity, with IC50 values in the micromolar range. nih.gov Notably, compounds 11c, 11e, 12b, and 12c were identified as the most potent VEGFR-2 inhibitors. nih.gov

EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a target in many cancer therapies. rsc.org Compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org Another study focused on designing derivatives to target both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M). rsc.org Compound 11b from this series was the most active against both forms of the enzyme. rsc.org

PIM-1 Kinase Inhibition: Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, a promising target in oncology. nih.gov Compounds 4 and 10 demonstrated significant PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. nih.gov

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. nih.gov A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and found to inhibit this pathway. nih.gov Compound 7f was a promising inhibitor of PI3Kδ, PI3Kγ, and AKT-1. nih.gov Additionally, novel morpholinopyrimidine-5-carbonitriles were designed as dual PI3K/mTOR inhibitors. nih.gov Compounds 12b and 12d from this series showed excellent antitumor activity and significant inhibition of PI3Kα, PI3Kβ, PI3Kδ, and mTOR. nih.gov

COX-1/COX-2 Inhibition:

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major therapeutic strategy. Several pyrimidine-5-carbonitrile derivatives have been identified as selective COX-2 inhibitors. nih.gov Compounds 3b, 5b, and 5d were found to be the most active, with COX-2 inhibition profiles comparable to the selective COX-2 inhibitor Celecoxib. nih.gov

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

| 11c | VEGFR-2 | 1.38 ± 0.03 µM | nih.gov |

| 11e | VEGFR-2 | 0.61 ± 0.01 µM | nih.gov |

| 12b | VEGFR-2 | 0.53 ± 0.07 µM | nih.gov |

| 12c | VEGFR-2 | 0.74 ± 0.15 µM | nih.gov |

| 10b | EGFR | 8.29 ± 0.04 nM | rsc.org |

| 11b | EGFRWT | 0.09 µM | rsc.org |

| 11b | EGFRT790M | 4.03 µM | rsc.org |

| 4 | PIM-1 Kinase | 11.4 nM | nih.gov |

| 10 | PIM-1 Kinase | 17.2 nM | nih.gov |

| 7f | PI3Kδ | 6.99 ± 0.36 µM | nih.gov |

| 7f | PI3Kγ | 4.01 ± 0.55 µM | nih.gov |

| 7f | AKT-1 | 3.36 ± 0.17 µM | nih.gov |

| 12b | PI3Kα | 0.17 ± 0.01 µM | nih.gov |

| 12b | PI3Kβ | 0.13 ± 0.01 µM | nih.gov |

| 12b | PI3Kδ | 0.76 ± 0.04 µM | nih.gov |

| 12b | mTOR | 0.83 ± 0.05 µM | nih.gov |

| 3b | COX-2 | 0.20 ± 0.01 µM | nih.gov |

| 5b | COX-2 | 0.18 ± 0.01 µM | nih.gov |

| 5d | COX-2 | 0.16 ± 0.01 µM | nih.gov |

While much of the research has focused on enzyme inhibition, some studies have explored the interaction of pyrimidine-5-carbonitrile derivatives with G protein-coupled receptors. A large library of 2-amino-4,6-disubstituted-pyrimidin-5-carbonitrile derivatives was synthesized and evaluated for their binding affinity at the four human adenosine receptor (AR) subtypes. acs.org This work led to the discovery of potent and highly selective A1AR antagonists. acs.org The structure-activity relationship studies highlighted the importance of a methyl group on the exocyclic amino group for achieving high A1AR selectivity. acs.org

Cellular Pathway Modulation and Signal Transduction Studies (in vitro)

A key mechanism of action for many anticancer this compound derivatives is the induction of apoptosis and modulation of the cell cycle in cancer cells.

In HCT-116 colon cancer cells, compound 11e was found to arrest the cell cycle at the S and sub-G1 phases, leading to a significant increase in apoptotic cells. nih.gov Specifically, treatment with compound 11e increased the percentage of cells in the Sub-G1 phase from 2.70% to 21.36% and in the S phase from 13.49% to 36.21%. nih.gov

Compound 10b , a potent EGFR inhibitor, arrested the cell cycle in HepG2 hepatocellular carcinoma cells at the G2/M phase and induced a significant increase in apoptotic cells. rsc.org

In a study of pyrimidine-5-carbonitrile derivatives targeting the PI3K/AKT pathway, compound 7f caused cell cycle arrest at the S-phase in K562 leukemia cells, followed by caspase-3 dependent apoptosis. nih.govtandfonline.com

The dual PI3K/mTOR inhibitors 12b and 12d were shown to promote apoptosis in leukemia SR cells and cause cell cycle arrest at the G2/M phase. nih.gov

Compound 11b , which targets both EGFRWT and EGFRT790M, was found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. rsc.org This compound also upregulated the level of caspase-3 by 6.5-fold in HepG-2 cells. rsc.org

In a study of pyrido[2,3-d]pyrimidine derivatives, compound 4 significantly activated apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis by 58.29-fold compared to control cells. nih.gov This compound also arrested the cell cycle at the G1 phase. nih.gov

The antiproliferative effects of this compound derivatives have been demonstrated across a range of cancer cell lines.

A series of pyrimidine-5-carbonitrile derivatives showed potent cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. nih.gov Compounds 9d, 11e, 12b, and 12d exhibited higher cytotoxic activity than the standard drug sorafenib, with compound 11e being particularly potent against both cell lines. nih.gov

Derivatives designed as EGFR inhibitors, including 10a, 10b, 13a, 13b, 15a, 15e, and 15j , displayed high antiproliferative activity against HepG2, A549, and MCF-7 cell lines. rsc.org Compound 10b showed excellent activity against all three cell lines. rsc.org

In the context of fibrosis, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). nih.govnih.gov Fourteen of these compounds showed better anti-fibrotic activity than the standard drug Pirfenidone. nih.govnih.gov Compounds 12m and 12q were the most active, effectively inhibiting the expression of collagen and the content of hydroxyproline in the cell culture medium. nih.govnih.govresearchgate.net

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µM) | Source |

| 11e | HCT-116 | 1.14 | nih.gov |

| 11e | MCF-7 | 1.54 | nih.gov |

| 10b | HepG2 | 3.56 | rsc.org |

| 10b | A549 | 5.85 | rsc.org |

| 10b | MCF-7 | 7.68 | rsc.org |

| 11b | HCT-116 | 3.37 | rsc.org |

| 11b | HepG-2 | 3.04 | rsc.org |

| 11b | MCF-7 | 4.14 | rsc.org |

| 11b | A549 | 2.4 | rsc.org |

| 12m | HSC-T6 | 45.69 | nih.govnih.gov |

| 12q | HSC-T6 | 45.81 | nih.govnih.gov |

| 4 | MCF-7 | 0.57 | nih.gov |

| 11 | HepG2 | 0.99 | nih.gov |

| 12b | Leukemia SR | 0.10 ± 0.01 | nih.gov |

| 12d | Leukemia SR | 0.09 ± 0.01 | nih.gov |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for Biological Responses

The biological activity of this compound derivatives is greatly influenced by the nature and position of substituents on the pyrimidine and pyridine (B92270) rings. nih.gov

For COX-2 inhibition, pyrimidines substituted with various sulphonamide phenyl derivatives showed higher inhibition of COX-2 enzyme activity than those bearing benzimidazole, benzoxazole, benzothiazole, and benzothiophene derivatives. nih.gov

In the case of VEGFR-2 inhibitors, the presence of benzylidene and hydrazone moieties with different linkers played a crucial role in their inhibitory activity. nih.gov

For anti-fibrotic 2-(pyridin-2-yl) pyrimidine derivatives, the nature of the substituent on the carbamoyl moiety at the 5-position of the pyrimidine ring was found to be critical for activity. nih.govnih.gov

The antiproliferative activity of pyridine derivatives is often enhanced by the presence of nitrogen and oxygen-containing groups such as -OCH3, -OH, -C=O, and -NH2, either alone or as part of aromatic rings, oxazoles, and pyrimidines. mdpi.com

For fused pyrimidine systems acting as EGFR inhibitors, substitutions at the 4th and 5th positions of the pyrrolopyrimidine core were found to enhance inhibitory activity. frontiersin.org

In Vitro and In Vivo (Non-human Animal Models) Mechanistic Efficacy and Proof-of-Concept Studies.

Derivatives of the this compound scaffold have been the subject of extensive preclinical investigation to elucidate their mechanisms of action across various disease models. These studies, primarily conducted in vitro using cell lines and in non-human animal models, have demonstrated the therapeutic potential of this chemical class in oncology, fibrosis, and inflammation.

Anticancer Mechanisms The anticancer activity of pyrimidine-5-carbonitrile derivatives is frequently linked to their ability to inhibit protein kinases crucial for tumor cell proliferation, survival, and angiogenesis. rsc.orgnih.gov A primary target for these compounds is the epidermal growth factor receptor (EGFR). rsc.orgnih.govrsc.org Certain derivatives have been shown to act as ATP-mimicking tyrosine kinase inhibitors of both wild-type EGFR (EGFRWT) and its resistance-conferring mutant, EGFRT790M. rsc.orgnih.gov For example, compound 11b was identified as a potent inhibitor of both EGFRWT and EGFRT790M. rsc.orgnih.gov The downstream effects of EGFR inhibition include cell cycle arrest and induction of apoptosis. rsc.orgrsc.org Studies have demonstrated that treatment with these derivatives can cause cell cycle arrest at the G2/M phase or the S and sub-G1 phases. rsc.orgnih.gov This cell cycle disruption is often accompanied by a significant increase in apoptosis, evidenced by elevated levels of executioner caspases like caspase-3. rsc.orgnih.gov

Another critical oncogenic pathway targeted by these derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade. nih.gov By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, a process vital for tumor growth and metastasis. Compound 11e, for instance, proved to be a potent VEGFR-2 inhibitor, leading to cell cycle arrest and a notable decrease in the levels of inflammatory cytokines TNF-α and IL-6. nih.gov

Furthermore, the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, has been identified as a target. tandfonline.com A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives demonstrated cytotoxic activity by inhibiting PI3Kδ/γ and AKT-1. tandfonline.com The derivative 7f was shown to cause cell cycle arrest at the S-phase, induce caspase-3 dependent apoptosis, and modulate the expression of key proteins in the PI3K/AKT pathway. tandfonline.com Some pyridin-3-yl pyrimidines have also been specifically evaluated as inhibitors of the Bcr-Abl fusion protein, which is characteristic of certain leukemias. nih.gov

Anti-fibrotic Mechanisms In the context of fibrosis, derivatives of the related 2-(pyridin-2-yl) pyrimidine scaffold have been investigated for their ability to mitigate the excessive deposition of extracellular matrix proteins. nih.govresearchgate.netmdpi.com In vitro studies using immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis, showed that certain derivatives could effectively inhibit the expression of collagen. nih.govresearchgate.netmdpi.com Specifically, compounds 12m and 12q were found to reduce the expression of Collagen type I alpha 1 (COL1A1) and decrease the content of hydroxyproline, a major component of collagen, in the cell culture medium. nih.govresearchgate.net

Research on other pyrimidine-3-carbonitrile derivatives has also highlighted anti-fibrotic effects in human corneal fibroblasts (HCFs). nih.gov One such compound, N1, was found to exert its effects by suppressing the expression of cyclooxygenase-2 (COX-2), Smad2, STAT3, iNOS, and NF-κB, while upregulating the Nrf2 and HO-1 pathways. nih.gov This modulation of signaling pathways led to a reduced production of fibronectin and collagen I. nih.gov

Anti-inflammatory Mechanisms The anti-inflammatory properties of pyrimidine derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.govnih.gov Many pyrimidine-based agents function by suppressing the activity of both COX-1 and COX-2, thereby reducing the generation of prostaglandin E2 (PGE2). nih.gov Some derivatives have been specifically designed and evaluated as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net In vitro assays confirmed that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with performance comparable to the established selective inhibitor meloxicam. nih.govresearchgate.net Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrimidines are also linked to their ability to inhibit other vital inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.govnih.gov

Interactive Table: Mechanistic Findings of Pyrimidine-5-Carbonitrile Derivatives You can filter and sort the data by clicking on the column headers.

| Compound/Derivative Series | Disease Model/Cell Line | Molecular Target/Mechanism | Observed Effect |

| Anticancer | |||

| Pyrimidine-5-carbonitrile (cpd 10b) | HepG2, A549, MCF-7 Cancer Cells | EGFR Inhibition | Cell cycle arrest at G2/M phase; Induction of apoptosis. rsc.org |

| Pyrimidine-5-carbonitrile (cpd 11b) | HCT-116, HepG-2, MCF-7 Cancer Cells | EGFRWT and EGFRT790M Inhibition | Cell cycle arrest at G2/M phase; Upregulation of caspase-3; Induction of apoptosis. rsc.orgnih.gov |

| Pyrimidine-5-carbonitrile (cpd 11e) | HCT-116 Cancer Cells | VEGFR-2 Inhibition | Cell cycle arrest at S and sub-G1 phases; Decreased TNF-α and IL-6 levels. nih.gov |

| Pyrimidine-5-carbonitrile (cpd 7f) | K562 Leukaemia Cells | PI3Kδ/γ and AKT-1 Inhibition | Cell cycle arrest at S-phase; Caspase-3 dependent apoptosis. tandfonline.com |

| Pyridin-3-yl pyrimidines (A2, A8, A9) | K562 Leukaemia Cells | Bcr-Abl Inhibition | Potent Bcr-Abl inhibitory activity. nih.gov |

| Anti-fibrotic | |||

| 2-(pyridin-2-yl) pyrimidine (12m, 12q) | Rat Hepatic Stellate Cells (HSC-T6) | COL1A1 Inhibition | Decreased collagen and hydroxyproline expression. nih.govresearchgate.netmdpi.com |

| Pyridine-3-carbonitrile (N1) | Human Corneal Fibroblasts (HCFs) | COX-2, Smad2, STAT3, NF-κB Suppression | Reduced production of fibronectin and collagen I. nih.gov |

| Anti-inflammatory | |||

| Pyrimidine derivatives (L1, L2) | THP-1 Monocyte Cells | Selective COX-2 Inhibition | High selectivity for COX-2 over COX-1. nih.govresearchgate.net |

| 6-(4-fluorophenyl)pyrimidine-5-carbonitrile | Carrageenan-induced rat paw edema model | COX-2 Inhibition | Significant in vivo anti-inflammatory activity. nih.gov |

The biological selectivity of this compound derivatives is a critical factor in determining their therapeutic potential and safety profile. Research has focused on achieving selectivity across several dimensions: between enzyme isoforms, among receptor subtypes, for cancer cells over normal cells, and for mutant versus wild-type proteins.

A key area of investigation is selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.govresearchgate.net Studies have identified pyrimidine derivatives that show high selectivity towards COX-2, with potency comparable to or exceeding that of established drugs like meloxicam. nih.gov

In the realm of G protein-coupled receptors, derivatives of the 2-aminopyrimidine-5-carbonitrile scaffold have been optimized for selectivity among adenosine receptor (AR) subtypes. acs.org While many ligands of this class exhibit a dual antagonist profile for A1 and A2A adenosine receptors, specific structural modifications have yielded compounds with high selectivity for the A1AR subtype. acs.org

For anticancer applications, selectivity for tumor cells over healthy host cells is paramount. One study found that a potent VEGFR-2 inhibitor, compound 11e, exhibited significantly lower cytotoxicity (about 47-fold less) against normal human fibroblast cells compared to its activity against colon and breast cancer cell lines, indicating a favorable therapeutic window. nih.gov

Furthermore, in the context of targeted cancer therapy, selectivity for mutant kinases that drive oncogenesis over their wild-type counterparts is a major goal. Research on pyrimidine-5-carbonitrile derivatives has led to the discovery of compounds that inhibit both EGFRWT and the drug-resistant EGFRT790M mutant, addressing a significant challenge in the treatment of non-small cell lung cancer. rsc.orgnih.govnih.gov Similarly, compounds have been described that inhibit both wild-type RET kinase and its resistant mutants. wipo.int The development of dual inhibitors, such as those targeting both EGFR and COX-2, represents a strategy of controlled polypharmacology rather than undesirable off-target effects, aiming to tackle cancer through multiple mechanisms simultaneously. rsc.orgresearchgate.net

Rational Design Principles for Enhanced Biological Potency and Selectivity.

The development of this compound derivatives with improved potency and selectivity is guided by rational design principles based on structure-activity relationships (SAR) and molecular modeling. These principles focus on optimizing the interactions between the small molecule inhibitor and its biological target.

A foundational design element is the pyrimidine-5-carbonitrile core itself. The cyano group at the 5-position is hypothesized to increase the acidity of adjacent amino groups, leading to stronger hydrogen bonding interactions with key residues, such as asparagine, in the target's binding site. acs.org The core scaffold serves as an anchor, while modifications to the peripheral substituents are used to fine-tune potency and control the selectivity profile. acs.org

For instance, in the design of adenosine receptor antagonists, the aromatic residues at positions R4 and R6 of the pyrimidine core, along with substituents on the exocyclic amino group at R2, are crucial for determining the selectivity between A1AR and A2AAR subtypes. acs.org Molecular hybridization, which combines structural features from different known active compounds, is another common strategy. researchgate.net

In the context of kinase inhibition, SAR studies have provided clear guidance for optimization. For Bcr-Abl inhibitors, it was found that incorporating an aniline moiety with halogen substituents was important for potent biological activity. nih.gov For pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the presence of a carbonyl group at the C-2 position was shown to provide maximum anticancer activity. nih.gov The design process often involves creating a series of derivatives with different linkers or spacers between the core scaffold and peripheral moieties to achieve optimal orientation within the enzyme's active site, as was done for VEGFR-2 inhibitors. nih.gov

Modern drug design heavily relies on computational methods. Molecular docking studies are routinely used to predict the binding modes of newly designed compounds and to understand how they interact with the target protein, such as EGFR or VEGFR-2. rsc.orgnih.gov This in silico analysis helps to prioritize which compounds to synthesize and test. Furthermore, previously identified potent inhibitors often serve as lead compounds for the design of new generations of derivatives, aiming to improve upon their established activity and selectivity profiles. nih.gov

Intermolecular Interactions and Supramolecular Assembly of 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile

Analysis of Hydrogen Bonding Patterns and Donor-Acceptor Capabilities

The molecular architecture of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile is endowed with multiple sites capable of participating in hydrogen bonding, which is a critical factor in its molecular recognition and crystal packing.

Hydrogen Bond Acceptors: The primary hydrogen bond acceptors are the nitrogen atoms within the two heterocyclic rings and the nitrogen of the nitrile group.

Pyridine (B92270) Nitrogen: The nitrogen atom at position 1 of the pyridine ring is a potent hydrogen bond acceptor.

Pyrimidine (B1678525) Nitrogens: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are also strong acceptors. Their pKₐ values are lower than that of pyridine, indicating reduced basicity, but they remain significant sites for hydrogen bonding. wikipedia.org The presence of two adjacent nitrogen atoms in similar 2-aminopyrimidine (B69317) structures has been shown to be effective for chelation with metal ions, highlighting their acceptor strength. nih.gov

Nitrile Nitrogen: The cyano group is a linear and highly polar functional group, with the terminal nitrogen atom acting as a hydrogen bond acceptor.

The interplay between these donor and acceptor sites allows for the formation of diverse and robust hydrogen-bonding motifs, such as chains, dimers, and more complex networks, which are fundamental to its crystal engineering potential.

Investigation of Pi-Pi Stacking and Other Aromatic Interactions

The presence of two aromatic rings, pyridine and pyrimidine, makes π-π stacking a dominant non-covalent interaction in the supramolecular assembly of this compound. These interactions are critical in stabilizing the three-dimensional structures of everything from simple aromatic crystals to complex biological macromolecules like DNA and proteins.

The pyrimidine ring is classified as a π-deficient system, a characteristic that is enhanced by the electron-withdrawing cyano substituent at the C5 position. wikipedia.org The pyridine ring is also π-deficient. This electronic nature influences the geometry of the stacking interactions. Common arrangements include:

Sandwich: A face-to-face arrangement, which is often destabilized by electrostatic repulsion unless the rings are offset.

Parallel-Displaced: The most common arrangement for π-deficient systems, where the rings are parallel but slipped relative to one another to minimize repulsion and maximize attractive dispersion and quadrupole interactions.

T-shaped (Edge-to-Face): Where the edge (a C-H bond) of one ring points towards the face (the π-cloud) of another.

In biological contexts, molecular docking studies of similar pyrimidine and pyridine derivatives show that the aromatic rings are crucial for stabilization within enzyme active sites, often forming π-π stacking interactions with aromatic amino acid residues such as tryptophan. nih.gov The combination of hydrogen bonding and π-π stacking allows for highly specific and stable molecular recognition events.

Crystal Engineering Principles for Controlled Solid-State Architectures and Polymorphism

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. For this compound, the key synthons (structural units formed by intermolecular interactions) are predictable hydrogen bonds and π-π stacking arrangements. By understanding these interactions, it is possible to design specific solid-state architectures and potentially isolate different polymorphs—crystals of the same compound with different packing arrangements.

The influence of minor structural changes on crystal packing is profound and can be illustrated by studies on closely related pyridinyl-carboxamide systems. nih.gov For instance, the introduction of a single fluoro-substituent can dramatically alter the entire supramolecular assembly. nih.gov In one case, N-(pyridine-2-carbonyl)pyridine-2-carboxamide molecules form a sheet-like structure, while a fluoro-substituted analogue adopts a longitudinal, tubular arrangement. nih.gov This demonstrates a key principle of crystal engineering: small modifications to the molecular scaffold can be used to direct the crystal packing towards a desired architecture.

Polymorphism is a common phenomenon in such rigid, aromatic molecules. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. While no specific polymorphs of this compound have been reported, the potential for their existence is high given the molecule's conformational flexibility (rotation around the C-C bond connecting the two rings) and its rich set of interaction sites.

To illustrate how substituents impact crystal structure in related systems, the table below compares the crystallographic data for three similar pyridinyl-carboxamide compounds. nih.gov

| Feature | Compound 1 | Compound 2 | Compound 3 |

| Substituent | None | 3-Fluoro | 3,3'-Difluoro |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | Pna2₁ | I2/a |

| Planarity | Nearly Planar | Nearly Planar | Not Planar |

| Dihedral Angle | 6.1 (2)° | 5.2 (2)° | 29.73 (11)° |

| Packing Motif | Sheet-like | Sheet-like | Tubular |

| Data sourced from a study on N-(pyridine-2-carbonyl)pyridine-2-carboxamides, demonstrating principles of crystal engineering and polymorphism. nih.gov |

Self-Assembly Behavior in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In solution, this compound possesses the characteristics necessary for self-assembly. The molecule has an amphiphilic nature, with the two aromatic heterocyclic rings providing a degree of hydrophobicity, while the polar nitrile group and the nitrogen atoms capable of hydrogen bonding provide hydrophilicity.

This balance can lead to the formation of various aggregates in solution, such as micelles or nanoparticles, particularly in mixed solvent systems. The process would be driven by a combination of solvophobic effects and the specific, directional interactions of hydrogen bonding and π-π stacking. While specific studies on the self-assembly of this compound are not available, research on other heterocyclic compounds demonstrates this capability. For example, certain lipid-like pyridinium (B92312) iodides have been shown to self-assemble in aqueous media to form stable nanoparticles.

Co-crystallization and Host-Guest Chemistry for Advanced Materials and Formulations

Co-crystallization is a powerful technique in crystal engineering used to create multi-component crystalline solids with tailored properties. Given its strong hydrogen bonding capabilities, this compound is an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or amides.

Studies on related pyrimidine derivatives have shown their ability to form robust and predictable supramolecular synthons. For example, pyrimethamine (B1678524) forms a distinct cyclic hydrogen-bonded R₂²(8) motif with sulfonate groups. researchgate.net This reliability in forming specific interaction patterns is the cornerstone of designing co-crystals for applications in pharmaceuticals and materials science.

In the context of host-guest chemistry, the molecule could act as a "guest," fitting into the cavity of a larger "host" molecule like a cyclodextrin, calixarene, or cucurbituril. The binding would be stabilized by a combination of hydrophobic interactions (with the aromatic rings inside the host cavity) and hydrogen bonding or dipole-dipole interactions (with the polar groups at the rim of the host). Such host-guest complexes can enhance solubility, stability, and bioavailability, making them highly relevant for advanced formulations.

Future Research Directions and Unaddressed Challenges for 2 Pyridin 3 Yl Pyrimidine 5 Carbonitrile

Advancements in Asymmetric Synthesis and Stereocontrol of Related Chiral Analogs

The development of chiral analogs of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile represents a significant, yet challenging, frontier. Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and a better safety profile than the other. For pyrimidine (B1678525) derivatives, stereoselectivity has been shown to be crucial for their interaction with biological targets. For instance, chiral pyrrolo[2,3-d]pyrimidine derivatives have demonstrated high stereoselectivity as A1-adenosine receptor antagonists, with enantiomeric ratios of up to 96-fold in binding affinity. nih.gov

Currently, the synthesis of chiral pyrimidine derivatives often relies on the use of chiral starting materials or auxiliaries. Future research should focus on the development of novel asymmetric catalytic methods for the direct synthesis of enantiomerically pure this compound analogs. This could involve the use of chiral catalysts for enantioselective cyclization reactions or the asymmetric functionalization of the pyrimidine or pyridine (B92270) rings. The development of such methods would not only provide access to a wider range of chiral compounds for biological screening but also offer more efficient and atom-economical synthetic routes.

Key Challenges and Future Directions:

| Challenge | Future Direction |

| Limited methods for direct asymmetric synthesis. | Development of novel chiral catalysts for enantioselective synthesis. |

| Reliance on chiral pool or auxiliaries. | Exploration of catalytic asymmetric C-H functionalization. |

| Difficulty in controlling stereochemistry at multiple centers. | Advanced computational modeling to predict and control stereochemical outcomes. |

Exploration of Novel Biological Targets and Undiscovered Phenotypes

Research into pyrimidine-5-carbonitrile derivatives has revealed their potential to interact with a range of biological targets. Derivatives have been investigated as inhibitors of enzymes such as PI3K/mTOR, EGFR, and COX-2, which are implicated in cancer and inflammatory diseases. nih.govnih.gov For example, certain pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against wild-type EGFR and its resistant mutants. rsc.org Furthermore, 2-(pyridin-3-yl)-pyrimidine derivatives have been patented as RET kinase inhibitors, a target in some forms of cancer. google.com

Despite these advances, the full biological spectrum of this compound remains largely unexplored. Future research should aim to identify novel biological targets and uncover previously unknown cellular effects (phenotypes). This can be achieved through high-throughput screening of large, diverse libraries of its derivatives against a wide panel of cellular and biochemical assays. Phenotypic screening, which assesses the effect of a compound on cell morphology or function without a preconceived target, could be particularly valuable in identifying unexpected therapeutic applications.

Potential Areas for Biological Target Exploration:

| Target Class | Rationale |

| Kinases | Proven target class for pyrimidine derivatives in oncology. nih.gov |

| G-protein coupled receptors (GPCRs) | Important drug targets for a wide range of diseases. |

| Ion Channels | Potential for applications in neuroscience and cardiovascular disease. |

| Epigenetic Modifiers | Emerging area in cancer therapy. |

Integration into Advanced Material Science Platforms and Devices

The application of pyrimidine-5-carbonitrile derivatives is not limited to the biological realm. These compounds, with their electron-deficient pyrimidine ring and versatile substitution patterns, are attractive candidates for use in advanced materials. For instance, pyrimidine-5-carbonitrile derivatives have been successfully utilized as emitters in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). nih.gov These materials can achieve high quantum efficiencies, making them suitable for next-generation displays and lighting.

The integration of this compound into such platforms is a promising avenue for future research. Its unique electronic properties, arising from the combination of the pyridine and pyrimidine-5-carbonitrile moieties, could lead to materials with novel photophysical characteristics. Research should focus on the synthesis and characterization of new derivatives with tailored electronic and optical properties for specific applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Future Applications in Material Science:

| Application | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material with tailored emission properties. nih.gov |

| Organic Photovoltaics (OPVs) | Electron acceptor or donor material in the active layer. |

| Organic Field-Effect Transistors (OFETs) | n-type or p-type semiconductor material. |

| Luminescent Sensors | Sensing probes for ions or small molecules. |

Development of Novel Spectroscopic and Imaging Techniques for Real-time Monitoring

Understanding the behavior of this compound and its derivatives in complex biological or material systems requires advanced analytical techniques. While standard spectroscopic methods are used for characterization, there is a need for novel methods that can monitor the compound's localization, interactions, and transformations in real-time.

Future research could focus on developing fluorescently labeled analogs of this compound that would allow for its visualization within living cells using advanced microscopy techniques. This would provide invaluable insights into its mechanism of action and intracellular fate. In the context of material science, time-resolved spectroscopic techniques could be employed to study the excited-state dynamics of new materials based on this scaffold, which is crucial for optimizing the performance of electronic devices.

Overcoming Synthetic and Methodological Hurdles in Derivatization and Scale-up

While various synthetic routes to pyrimidine-5-carbonitrile derivatives have been reported, significant challenges remain, particularly in the derivatization and scale-up of this compound. ekb.eg The synthesis often involves multiple steps, and the introduction of diverse substituents at specific positions on the pyrimidine or pyridine rings can be challenging.

Future research should focus on developing more efficient, robust, and scalable synthetic methodologies. This includes the exploration of one-pot reactions, flow chemistry, and the use of novel, more environmentally friendly catalysts. Overcoming these synthetic hurdles is crucial for producing the quantities of material needed for extensive biological screening, material science applications, and ultimately, for any potential commercial development. A review of synthetic approaches for pyrimidine-5-carbonitriles highlights the ongoing need for more efficient and versatile methods. ekb.eg

Key Synthetic and Methodological Challenges:

| Challenge | Potential Solution |

| Multi-step syntheses with low overall yields. | Development of one-pot and tandem reactions. |

| Limited methods for regioselective functionalization. | Exploration of C-H activation and other modern synthetic methods. |

| Difficulties in purification and scale-up. | Implementation of flow chemistry and continuous manufacturing processes. |

| Use of harsh reagents and solvents. | Development of greener and more sustainable synthetic protocols. |

Q & A

Q. What are the common synthetic routes for 2-(pyridin-3-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. For example, a pyridine ring is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative . Alternatively, nucleophilic substitution at the pyrimidine ring can attach the pyridinyl group. Key variables include solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Yields range from 40% to 75%, with purity confirmed via HPLC (>95%) .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- NMR : The pyridinyl protons appear as doublets at δ 8.5–9.0 ppm (aromatic region), while the pyrimidine ring protons resonate at δ 7.5–8.2 ppm. The nitrile group (C≡N) is observed as a sharp singlet at ~110 ppm in NMR .

- FT-IR : A strong absorption band at ~2200 cm confirms the nitrile group.

- Mass Spectrometry : The molecular ion peak [M+H] at m/z 182.18 matches the molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for kinase inhibition?

Density Functional Theory (DFT) calculations reveal electron-deficient regions in the pyrimidine ring, making it a potential hinge-binding motif for kinases. Docking studies (e.g., using AutoDock Vina) show favorable binding to ATP pockets of PKCθ (ΔG ≈ -9.2 kcal/mol), aligning with experimental IC values in the nanomolar range . Modifications at the pyridine’s 4-position (e.g., adding sulfonyl groups) enhance hydrophobic interactions with kinase residues like Leu340 and Val336 .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -CN, -CF) increase electrophilicity, enhancing interactions with cysteine residues in enzymes .

- Bulkier substituents (e.g., adamantane derivatives) improve selectivity by reducing off-target binding . Standardized assay conditions (e.g., pH 7.4, 10% FBS) and orthogonal validation (SPR, ITC) are critical for reproducibility .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

The nitrile group hydrolyzes to an amide in acidic (pH < 3) or basic (pH > 10) conditions. Stability studies (HPLC monitoring) show:

- t (25°C): >48 hours in neutral buffers (pH 6–8).

- Degradation products : 2-(pyridin-3-yl)pyrimidine-5-carboxamide and NH under alkaline conditions . Polar aprotic solvents (e.g., DMSO) enhance stability by minimizing solvolysis.

Methodological Recommendations